molecular formula C7H11NO4 B137489 (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid CAS No. 147235-94-7

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Cat. No. B137489
M. Wt: 173.17 g/mol
InChI Key: QNMBUGAPKCBEDP-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP, is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. CMP is a chiral molecule, meaning it has two mirror-image forms, and the (2S,4S) form is the biologically active form.

Mechanism Of Action

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's mechanism of action is not fully understood, but it is believed to interact with proteins and other molecules through electrostatic interactions and hydrogen bonding. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's carboxyl group can form hydrogen bonds with amino acid residues, stabilizing protein structures and preventing denaturation.

Biochemical And Physiological Effects

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including enhancing protein stability and solubility, improving drug delivery, and reducing toxicity of certain drugs. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's advantages in lab experiments include its ease of synthesis, low cost, and ability to enhance protein stability and solubility. However, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's limitations include its potential to interfere with certain assays and its limited solubility in aqueous solutions.

Future Directions

For (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid research include further exploration of its potential applications in drug discovery, protein engineering, and nanotechnology. Additionally, the development of new synthesis methods and modifications to (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's structure may lead to improved properties and increased applications. Finally, the study of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's interactions with proteins and other molecules may lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting with the reaction of L-proline with chloroacetic acid. This reaction produces 2-carboxymethylpyrrolidine, which can then be further modified to produce (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid. The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is relatively straightforward and can be achieved through various methods, including solid-phase synthesis and solution-phase synthesis.

Scientific Research Applications

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including drug discovery, protein engineering, and nanotechnology. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to enhance protein stability and solubility, making it a valuable tool for protein engineering. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of nanoparticles and other materials.

properties

CAS RN

147235-94-7

Product Name

(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

QNMBUGAPKCBEDP-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC(=O)O

SMILES

C1C(CNC1C(=O)O)CC(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)CC(=O)O

synonyms

3-Pyrrolidineaceticacid,5-carboxy-,(3S,5S)-(9CI)

Origin of Product

United States

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